Cabozantinib Demonstrates Superior Overall Survival vs. Everolimus in Advanced Renal Cell Carcinoma (RCC)
In the randomized, open-label phase 3 METEOR trial (NCT01865747), cabozantinib demonstrated a statistically significant improvement in overall survival (OS) compared to the mTOR inhibitor everolimus in patients with advanced RCC who had progressed on prior antiangiogenic therapy [1][2]. At the final analysis, median OS was 21.4 months for cabozantinib versus 17.1 months for everolimus [1]. This represents a quantified difference of 4.3 months and a 30% reduction in the risk of death (HR 0.70; 95% CI 0.58–0.85; P = 0.0002) [1]. This finding positions cabozantinib as a key reference compound for studies investigating post-VEGFR TKI failure in RCC models.
| Evidence Dimension | Overall Survival (OS) |
|---|---|
| Target Compound Data | Median OS: 21.4 months (N=330) |
| Comparator Or Baseline | Everolimus: Median OS 17.1 months (N=328) |
| Quantified Difference | 4.3 months (HR 0.70; 95% CI 0.58–0.85; P = 0.0002) |
| Conditions | Randomized Phase 3 trial (METEOR) in advanced RCC post-antiangiogenic therapy; 60 mg cabozantinib QD vs 10 mg everolimus QD [1][2] |
Why This Matters
This direct, randomized comparison provides the highest level of evidence for cabozantinib's superior efficacy over an mTOR inhibitor in a post-TKI setting, justifying its selection for RCC research focused on overcoming antiangiogenic resistance.
- [1] Motzer RJ, Escudier B, Powles T, et al. Long-term follow-up of overall survival for cabozantinib versus everolimus in advanced renal cell carcinoma. Br J Cancer. 2018;118(9):1176-1178. doi:10.1038/s41416-018-0052-7 View Source
- [2] Choueiri TK, Escudier B, Powles T, et al. Cabozantinib versus everolimus in advanced renal cell carcinoma (METEOR): final results from a randomised, open-label, phase 3 trial. Lancet Oncol. 2016;17(7):917-927. doi:10.1016/S1470-2045(16)30107-3 View Source
